molecular formula C22H27N3O3S3 B4307229 ethyl 2-[({[(4-benzylpiperidin-1-yl)carbonothioyl]thio}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[({[(4-benzylpiperidin-1-yl)carbonothioyl]thio}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B4307229
M. Wt: 477.7 g/mol
InChI Key: LKAYVIBIXCGHJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiazole derivatives often involves multi-step reactions including cyclization, acylation, and substitution reactions. A general approach includes the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different derivatives in the presence of solvents like EtOH/TEA at room temperature to produce various thiazole derivatives (Mohamed, 2014; Mohamed, 2021). These synthesis pathways are crucial for the development of ethyl 2-[({[(4-benzylpiperidin-1-yl)carbonothioyl]thio}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate and similar compounds.

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been extensively studied through spectroscopic methods such as IR, NMR, and MS, along with X-ray diffraction. These techniques confirm the complex structures and help in understanding the spatial arrangement of atoms within the molecule, crucial for determining its reactivity and interaction with biological targets. Studies like those conducted by Koca et al. (2014) provide detailed insights into the vibrational spectra and geometric parameters of related compounds, establishing a foundation for understanding the molecular structure of this compound.

Chemical Reactions and Properties

This compound undergoes various chemical reactions including acylation, condensation, and cyclization. The reactivity of this compound is influenced by its functional groups, which dictate its interaction with reagents and catalysts. For instance, reactions involving ethyl 2-methylthio-4-[(triphenylphosphanylidene)amino] thiazole-5-carboxylate highlight the role of thiazole as a core structure in facilitating synthesis of complex molecules (Fang, Fang, & Zheng, 2013).

Physical Properties Analysis

The physical properties of thiazole derivatives, including melting points, solubility, and crystal structure, are critical for their application in various fields. X-ray diffraction analysis provides insights into the crystal structure and packing of molecules, which is essential for understanding their stability and reactivity. The study of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, for example, reveals its hydrogen-bonded dimer formation, indicative of the physical properties of similar thiazole compounds (Lynch & Mcclenaghan, 2004).

Chemical Properties Analysis

The chemical properties of thiazole derivatives, including reactivity, stability, and interaction with various reagents, are determined by their molecular structure. Studies on compounds like ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate offer insights into their spectroscopic characterization and theoretical studies, laying the groundwork for understanding the chemical properties of this compound (Haroon et al., 2018).

properties

IUPAC Name

ethyl 2-[[2-(4-benzylpiperidine-1-carbothioyl)sulfanylacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S3/c1-3-28-20(27)19-15(2)23-21(31-19)24-18(26)14-30-22(29)25-11-9-17(10-12-25)13-16-7-5-4-6-8-16/h4-8,17H,3,9-14H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAYVIBIXCGHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC(=S)N2CCC(CC2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-[({[(4-benzylpiperidin-1-yl)carbonothioyl]thio}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
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ethyl 2-[({[(4-benzylpiperidin-1-yl)carbonothioyl]thio}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
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ethyl 2-[({[(4-benzylpiperidin-1-yl)carbonothioyl]thio}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
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ethyl 2-[({[(4-benzylpiperidin-1-yl)carbonothioyl]thio}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
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ethyl 2-[({[(4-benzylpiperidin-1-yl)carbonothioyl]thio}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
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ethyl 2-[({[(4-benzylpiperidin-1-yl)carbonothioyl]thio}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

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